m-Hydroxycocaine
Overview
Description
m-Hydroxycocaine: is a minor metabolite of cocaine, which is a naturally occurring tropane alkaloid derived from the leaves of the Erythroxylon coca plant. This compound is formed through the hydroxylation of cocaine at the meta position of the benzoyl group. It is one of several hydroxy metabolites of cocaine, including para-hydroxycocaine and ortho-hydroxycocaine .
Mechanism of Action
Target of Action
m-Hydroxycocaine, also known as 3’-Hydroxycocaine, is a minor metabolite of cocaine . Like cocaine, it is likely to target the monoamine transporters , particularly the dopamine transporter . These transporters play a crucial role in regulating neurotransmission by reuptaking monoamines (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Cocaine inhibits the reuptake of monoamines by binding to the transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on the postsynaptic receptors, enhancing the neurotransmission .
Biochemical Pathways
Cocaine is metabolized primarily in the liver, where it undergoes hydrolysis, reduction, and oxidation . One of the minor metabolic pathways involves the hydroxylation of cocaine to yield this compound
Pharmacokinetics
It may be further metabolized or excreted in urine . The exact absorption, distribution, metabolism, and excretion (ADME) properties of this compound remain to be elucidated.
Result of Action
Given its structural similarity to cocaine, it might contribute to the overall stimulant, euphoric, and addictive effects of cocaine by prolonging monoamine action in the synaptic cleft .
Biochemical Analysis
Biochemical Properties
m-Hydroxycocaine plays a significant role in biochemical reactions, particularly in the metabolism of cocaine. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its hydroxylation. The interaction with these enzymes is crucial for the conversion of cocaine into its hydroxy metabolites. Additionally, this compound can interact with proteins and other biomolecules, influencing their function and activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. It can also affect cell signaling by interacting with receptors and other signaling molecules, potentially leading to altered cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, modulating their activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of cocaine. It interacts with enzymes such as cytochrome P450, which are responsible for its hydroxylation. This interaction can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. The presence of this compound can also influence the activity of other metabolic enzymes, further altering cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its activity and function, as its concentration in specific tissues or cellular regions can influence its interactions with biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall effect on cellular processes. For example, its presence in the nucleus may affect gene expression, while its localization in the mitochondria can influence cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of m-Hydroxycocaine typically involves the hydroxylation of cocaine. This can be achieved through various chemical reactions, including:
Hydroxylation using Hydroxylating Agents:
Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can catalyze the hydroxylation of cocaine to form this compound.
Industrial Production Methods: The methods used in research laboratories typically involve the chemical or enzymatic hydroxylation of cocaine .
Chemical Reactions Analysis
Types of Reactions
Oxidation: m-Hydroxycocaine can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of this compound.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry
Analytical Chemistry: m-Hydroxycocaine is used as a marker in analytical chemistry to differentiate between cocaine use and external contamination in forensic hair analysis
Biology
Metabolic Studies: It is studied to understand the metabolic pathways of cocaine and its metabolites in the human body
Medicine
Pharmacokinetics and Pharmacodynamics: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of cocaine and its metabolites
Industry
Comparison with Similar Compounds
Similar Compounds
Para-Hydroxycocaine: Another hydroxy metabolite of cocaine, differing in the position of the hydroxyl group on the benzoyl ring
Ortho-Hydroxycocaine: Similar to m-Hydroxycocaine but with the hydroxyl group at the ortho position
Norcocaine: A demethylated metabolite of cocaine with different pharmacological properties
Cocaethylene: Formed when cocaine is consumed with alcohol, exhibiting unique pharmacological effects
Uniqueness: : this compound is unique due to its specific hydroxylation at the meta position, which influences its metabolic pathways and detection in forensic analyses. Its presence, along with other hydroxy metabolites, helps in distinguishing between cocaine use and external contamination .
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18-11-6-7-13(18)15(17(21)22-2)14(9-11)23-16(20)10-4-3-5-12(19)8-10/h3-5,8,11,13-15,19H,6-7,9H2,1-2H3/t11-,13+,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXBUEUAOWARGT-PMOUVXMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71387-58-1 | |
Record name | 3'-Hydroxycocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071387581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Hydroxycocaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-HYDROXYCOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLE3EI4JVT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there specific analytical techniques for detecting and quantifying m-Hydroxycocaine?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical method employed for identifying and quantifying this compound in biological samples. [, , ] This technique allows for the separation and detection of cocaine and its metabolites with high sensitivity and specificity. Researchers have synthesized deuterium-labeled this compound to serve as an internal standard, further improving the accuracy and reliability of GC-MS analysis. []
Q2: Have researchers developed efficient synthetic methods for this compound?
A: Yes, efficient synthetic routes for producing this compound and its metabolite m-Hydroxybenzoylecgonine have been established. [, ] These synthetic approaches provide valuable tools for research purposes, enabling the production of reference standards and facilitating further investigations into the properties and effects of this compound.
Q3: What is the significance of studying minor cocaine metabolites like this compound?
A: While this compound is a minor metabolite, understanding its formation, presence, and potential biological activity is crucial for several reasons. First, it contributes to a comprehensive understanding of cocaine's complex metabolic profile. [] Second, investigating its pharmacological effects, even if less pronounced than cocaine or major metabolites, can provide a complete picture of cocaine's action in the body. Finally, this knowledge can be valuable for developing accurate and reliable drug testing methods and potentially informing new strategies for addressing cocaine abuse.
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